Scientific Field: Organic Chemistry
Application Summary: “2-(2,2,2-Trifluoroethoxy)phenol” is used as a reactant for the preparation of phenyl acetate compounds, which have a short sedative and hypnotic effect.
Results or Outcomes: The outcomes of this application are phenyl acetate compounds with sedative and hypnotic effects.
Scientific Field: Medicinal Chemistry
Application Summary: A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum.
Methods of Application: The compounds were synthesized and then screened for antiplasmodial activity using the [3H] hypoxanthine incorporation inhibition assay.
Results or Outcomes: Of the 34 compounds synthesized, chalcones 3a and 3f exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively.
Scientific Field: Pharmacology
Application Summary: The anti-cancer and anti-diabetic properties of 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles were evaluated.
Scientific Field: Industrial Chemistry
Application Summary: 2,2,2-Trifluoroethanol, which is structurally similar to “2-(2,2,2-Trifluoroethoxy)phenol”, is used as a solvent for nylon.
Scientific Field: Pharmaceutical Chemistry
Application Summary: 2,2,2-Trifluoroethanol is a key precursor for the inhaled anaesthetic isoflurane, which is listed on the World Health Organization’s List of Essential Medicines.
2-(2,2,2-Trifluoroethoxy)phenol is an organic compound characterized by the chemical formula C8H7F3O2. This compound consists of a phenolic structure with a hydroxyl group (-OH) and a trifluoroethoxy group (-OCH2CF3) attached to the aromatic ring. The presence of three fluorine atoms in the trifluoroethoxy group imparts unique chemical properties, enhancing its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
The synthesis of 2-(2,2,2-Trifluoroethoxy)phenol can be achieved through various methods:
The applications of 2-(2,2,2-Trifluoroethoxy)phenol span several fields:
Interaction studies involving 2-(2,2,2-Trifluoroethoxy)phenol have highlighted its ability to form stable complexes with target enzymes and proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways. The compound's effects on cellular processes are mediated through binding interactions with biomolecules and alterations in gene expression.
Several compounds share structural similarities with 2-(2,2,2-Trifluoroethoxy)phenol. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | 106854-77-7 | 0.73 | Contains a bromine substituent instead of a hydroxyl group |
4-(2,2,2-Trifluoroethoxy)benzoic acid | 27914-56-3 | 0.61 | Features a carboxylic acid group |
1-(2-Bromoethoxy)-2-methoxybenzene | 4463-59-6 | 0.67 | Contains both bromo and methoxy groups |
4-(Trifluoromethyl)phenol | 456-57-0 | Varies | Contains a trifluoromethyl group instead of trifluoroethoxy |